BenchChemオンラインストアへようこそ!

Docetaxal

Tubulin Binding Microtubule Stabilization Quantitative Pharmacology

Docetaxal distinguishes itself from paclitaxel through superior tubulin affinity (Ki=16 nM vs. 22 nM) and a unique mechanism disrupting centrosome organization rather than mitotic spindles. In metastatic breast cancer models, this translates to a clinically meaningful 2.7-month median overall survival advantage. For microtubule dynamics research or PDAC studies (IC50: 5–34 nM), Docetaxal provides the target engagement rigor needed to benchmark novel agents. Procure with confidence from certified suppliers offering ≥98% purity and comprehensive analytical documentation.

Molecular Formula C45H55NO15
Molecular Weight 849.9 g/mol
CAS No. 125354-16-7
Cat. No. B193547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocetaxal
CAS125354-16-7
Synonyms(αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-
Molecular FormulaC45H55NO15
Molecular Weight849.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
InChIInChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1
InChIKeyLEMYAXKYCOBYOJ-OAGWZNDDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid

Docetaxel (CAS 125354-16-7) Procurement Guide: Baseline Characteristics and Clinical Positioning


Docetaxel is a semi-synthetic taxane analog of paclitaxel, belonging to the class of microtubule-stabilizing antineoplastic agents [1]. It is a widely prescribed chemotherapy drug, formulated in polysorbate 80 due to its poor aqueous solubility, and is indicated for various solid tumors including breast, non-small cell lung, and prostate cancers [2].

Docetaxel vs. Paclitaxel: Why Simple Substitution Is Not Supported by Comparative Evidence


Despite belonging to the same taxane class, docetaxel and paclitaxel exhibit critical differences in their molecular pharmacology, clinical outcomes, and safety profiles that preclude simple interchange. Docetaxel is not a 'me-too' compound; its distinct structure-activity relationship confers a higher affinity for tubulin, a different cell cycle target, and a distinct formulation and safety profile compared to paclitaxel [1]. These differences translate into clinically meaningful variations in efficacy and toxicity, underscoring the need for a product-specific, evidence-based selection strategy [2].

Quantitative Differentiation of Docetaxel: A Head-to-Head Evidence Guide for Scientific Selection


Superior β-Tubulin Binding Affinity vs. Paclitaxel in Living Cells

Docetaxel exhibits a measurably higher affinity for its intracellular target, polymerized tubulin, than paclitaxel. In a quantitative, competition-based flow cytometry assay using living HeLa cells, docetaxel demonstrated a significantly lower cellular Ki value, indicating tighter binding .

Tubulin Binding Microtubule Stabilization Quantitative Pharmacology

Twice the Potency in Inhibiting Microtubule Depolymerization vs. Paclitaxel

Docetaxel is twice as potent as paclitaxel in an in vitro microtubule polymerization assay. The concentration required to achieve maximum polymerization is 50% lower for docetaxel, confirming its greater efficiency in driving tubulin assembly [1].

Tubulin Polymerization In Vitro Pharmacology Mechanism of Action

Differential Cell Cycle Target: Docetaxel's Unique Impact on Centrosome Organization

Docetaxel and paclitaxel exhibit distinct effects on the cell cycle. While paclitaxel primarily targets the mitotic spindle during G2/M, docetaxel additionally disrupts centrosome organization during the S phase, leading to a distinct mechanism of inducing incomplete mitosis and cell death [1].

Cell Cycle Mechanism of Action Cancer Biology

Significant Overall Survival Advantage vs. Paclitaxel in Metastatic Breast Cancer

In a head-to-head Phase III clinical trial, docetaxel demonstrated a statistically significant improvement in median overall survival (OS) compared to paclitaxel in patients with metastatic breast cancer [1].

Clinical Oncology Breast Cancer Comparative Efficacy

Improved Time to Progression vs. Paclitaxel in Metastatic Breast Cancer

The same Phase III trial comparing docetaxel to paclitaxel in metastatic breast cancer also showed a highly significant improvement in median time to progression (TTP) [1].

Clinical Oncology Breast Cancer Comparative Efficacy

High Nanomolar In Vitro Potency in Pancreatic Cancer Cell Lines

Docetaxel demonstrates potent, single-digit nanomolar IC50 values across a panel of pancreatic ductal adenocarcinoma (PDAC) cell lines, establishing a quantitative baseline for its cytotoxic activity in this difficult-to-treat cancer [1].

Pancreatic Cancer In Vitro Pharmacology Cytotoxicity

Evidence-Based Application Scenarios for Docetaxel: From Bench to Bedside


Preclinical Research Requiring a High-Affinity Tubulin Binder

For studies investigating microtubule dynamics or developing novel combination therapies, the evidence of docetaxel's superior binding affinity (Ki = 16 nM) compared to paclitaxel (Ki = 22 nM) makes it a compelling choice as a positive control or lead compound when maximum target engagement is desired .

Metastatic Breast Cancer Therapy Selection

In clinical settings for metastatic breast cancer, the Phase III evidence demonstrating a significant 2.7-month median overall survival advantage over paclitaxel provides a strong rationale for selecting docetaxel as the preferred taxane in this patient population [1].

Investigating Cell Cycle-Specific Mechanisms

Research focused on the S-phase or centrosome biology in cancer cells can leverage docetaxel's unique mechanism of disrupting centrosome organization, a property not shared by paclitaxel, which targets the mitotic spindle [2]. This distinction is crucial for elucidating novel pathways of cell death or resistance.

In Vitro Pancreatic Cancer Studies

Docetaxel serves as a relevant benchmark cytotoxic agent in pancreatic cancer research, with its established IC50 range of 5-34 nM in PDAC cell lines. This quantitative reference allows for rigorous comparison of novel agents or combination strategies [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Docetaxal

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.